Lcmv GP (61-80) -

Lcmv GP (61-80)

Catalog Number: EVT-14061908
CAS Number:
Molecular Formula: C108H160N24O31
Molecular Weight: 2290.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lymphocytic Choriomeningitis Virus Glycoprotein (GP) is a critical component of the Lymphocytic Choriomeningitis Virus, which belongs to the Arenaviridae family. The specific segment referred to as LCMV GP (61-80) corresponds to amino acids 61 through 80 of the glycoprotein. This peptide is significant in immunological studies due to its ability to stimulate CD4+ T-cell responses, making it a valuable target for vaccine development and therapeutic strategies against viral infections.

Source

The LCMV GP (61-80) peptide is derived from the LCMV Armstrong strain, a well-studied variant of the virus. The sequence is cataloged under various databases, including the National Center for Biotechnology Information, with specific accession numbers for reference.

Classification

LCMV GP (61-80) is classified as a viral peptide and falls under the category of immunogenic peptides that are used in research to understand T-cell responses and develop vaccines.

Synthesis Analysis

Methods

The synthesis of LCMV GP (61-80) involves solid-phase peptide synthesis techniques. This method allows for the construction of peptides by sequentially adding amino acids to a growing chain attached to an insoluble resin. For LCMV GP (61-80), fifteen-mer peptides overlapping by ten or eleven amino acids were synthesized to cover the entire proteome of the LCMV Armstrong strain .

Technical Details

The synthesis typically requires:

  • Reagents: Protected amino acids, coupling agents, and solvents.
  • Conditions: Controlled temperature and pH to ensure proper coupling and deprotection.
  • Purification: High-performance liquid chromatography is often employed to achieve high purity levels necessary for biological assays .
Molecular Structure Analysis

Structure

The molecular structure of LCMV GP (61-80) consists of a specific sequence of amino acids that fold into a three-dimensional conformation essential for its function in immune recognition. The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Chemical Reactions Analysis

Reactions

LCMV GP (61-80) primarily participates in immune-related reactions, notably:

  • T-cell Activation: The peptide binds to Major Histocompatibility Complex class II molecules on antigen-presenting cells, facilitating CD4+ T-cell activation.
  • Cytokine Production: Activated T-cells produce cytokines such as interferon-gamma, which play a role in orchestrating the immune response against viral infections.

Technical Details

Quantitative assays such as enzyme-linked immunosorbent spot assays are commonly used to measure T-cell responses upon exposure to this peptide. Specific thresholds are established to determine positive reactivity based on spot-forming cell counts .

Mechanism of Action

Process

The mechanism of action for LCMV GP (61-80) involves several steps:

  1. Presentation: The peptide is presented by Major Histocompatibility Complex class II molecules on antigen-presenting cells.
  2. Recognition: CD4+ T-cells recognize the peptide-MHC complex through their T-cell receptors.
  3. Activation: This recognition leads to T-cell activation, proliferation, and differentiation into effector T-cells capable of producing cytokines and coordinating an immune response.

Data

Studies have shown that specific mutations within the peptide can affect its binding affinity and, consequently, its ability to stimulate T-cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically around 2,000 Daltons depending on modifications.
  • Purity: High purity (>95%) is essential for biological applications.

Chemical Properties

  • Stability: Peptides like LCMV GP (61-80) are generally stable when stored under appropriate conditions (e.g., -20°C).
  • Solubility: Soluble in aqueous buffers at physiological pH.

Relevant data regarding its chemical properties can be sourced from product specifications provided by manufacturers such as Anaspec and MedchemExpress .

Applications

Scientific Uses

LCMV GP (61-80) has several important applications in scientific research:

  • Immunology Studies: Used extensively in studying CD4+ T-cell responses in viral infections.
  • Vaccine Development: Serves as a model antigen in vaccine formulations aimed at eliciting robust immune responses.
  • Therapeutic Research: Investigated for potential use in immunotherapies targeting viral infections or cancer.

This peptide's ability to stimulate specific immune responses makes it a valuable tool in both basic research and clinical applications related to virology and immunology .

Introduction to LCMV GP (61-80) in Antiviral Immunity

Role of LCMV GP (61-80) in CD4+ T-Cell-Mediated Immune Responses

LCMV GP (61-80) (H-Gly-Leu-Lys-Gly-Pro-Asp-Ile-Tyr-Lys-Gly-Val-Tyr-Gln-Phe-Lys-Ser-Val-Glu-Phe-Asp-OH) is a 20-amino acid peptide fragment derived from the glycoprotein (GP) of lymphocytic choriomeningitis virus (LCMV). This epitope corresponds to residues 61–80 of the viral GP and serves as an immunodominant determinant for CD4+ T-cell activation in H-2b haplotype mice (such as C57BL/6 strains) [1] [7]. Structurally, it features a β-sheet conformation stabilized by hydrophobic residues (Ile66, Val72, Phe75, Phe79), with polar residues (Lys63, Asp67, Glu78) contributing to MHC-II binding and T-cell receptor (TCR) interactions [10]. The peptide’s molecular weight is 2,290.6 Da (C₁₀₈H₁₆₀N₂₄O₃₁), and HPLC analyses confirm ≥95% purity in research-grade preparations [1] [3].

LCMV GP (61-80) drives robust CD4+ T-cell responses through MHC class II (I-Ab) presentation. In vitro studies demonstrate that splenocytes exposed to 1 μg/mL of this peptide for 4 hours activate LCMV-specific CD4+ T cells, evidenced by intracellular cytokine staining (ICS) for IFN-γ and TNF-α [1] [6]. In vivo, conjugation of GP61-80 with carrier proteins like murine serum albumin (MSA) and nanoparticles (NPs) enhances antigen-specific CD4+ memory T-cell proliferation in murine bone marrow following intraperitoneal administration [1]. During chronic LCMV infection (Clone 13 strain), this epitope elicits stronger Th1 polarization in the lamina propria of gnotobiotic mice colonized with defined microbial consortia (OMM12), correlating with accelerated viral clearance but exacerbated immunopathology due to elevated IFN-γ production [6]. Depletion of CD4+ T cells abrogates this effect, confirming their indispensability in GP61-80-mediated immunity [6].

Immunodominance Metrics of GP61-80 in Murine ModelsTable 1: Immune Response Profiles Elicited by LCMV GP (61-80)

Response ParameterAcute LCMV (Armstrong)Chronic LCMV (Clone 13)Heterologous Prime*
IFN-γ+ CD4+ T Cells150–200 SFC/10⁶ cells [2]300–400 SFC/10⁶ cells [6]250 SFC/10⁶ cells [8]
Th1 Polarization (T-bet+)Moderate [2]High (OMM12 mice) [6]Enhanced [8]
Germinal Center EnhancementNot reportedIndirect (via CD8+ help) [6]Yes (early phase) [8]
Viral ClearanceComplete by day 8 [2]Accelerated in intestines [6]Not assessed

*Heterologous prime: Immunization with recombinant GP61-80 prior to influenza challenge [8]

The peptide’s role extends beyond acute infection models. In heterologous prime-boost strategies, intramuscular immunization with recombinant GP61-80 (adjuvanted with Addavax) generates memory CD4+ T cells that differentiate into T follicular helper (Tfh) cells upon influenza challenge. This enhances germinal center B-cell reactions in mediastinal lymph nodes, though without improving long-term antibody titers against influenza [8].

Historical Context of LCMV Glycoprotein Epitope Discovery and Characterization

The immunodominance of LCMV GP (61-80) was first reported in 1995 by Oxenius et al., who identified it as the primary target of CD4+ T cells in C57BL/6 mice infected with LCMV Armstrong [4] [7]. This discovery emerged from ELISPOT screens using overlapping 15-mer peptides spanning the LCMV proteome, where GP61-80 consistently induced the strongest IFN-γ response among six identified epitopes [2]. The transgenic SMARTA mouse model—engineered to express TCRs specific for GP61-80/I-Ab complexes—later became instrumental in dissecting CD4+ T-cell functions in viral immunity [4].

Refinement studies between 2007–2019 delineated the core 11-amino acid sequence (GP67–77: DIYKGVYQFKS) sufficient for optimal CD4+ and CD8+ T-cell activation [4]. Remarkably, GP67–77 exhibits dual MHC restriction: it binds I-Ab to activate CD4+ T cells and Dᵇ to stimulate CD8+ T cells. This rarity among viral epitopes was proven via MHC-peptide binding assays and tetramer staining [4]. Truncation experiments revealed that extending the core carboxy-terminally (e.g., GP64–80) impaired CD8+ T-cell recognition, while N-terminal truncations (GP61–80 vs. GP67–77) reduced CD4+ T-cell reactivity by 33%, likely due to steric hindrance from flanking residues [4].

Structural and Functional Evolution of GP61-80 Epitope MappingTable 2: Key Epitope Mapping Milestones for LCMV Glycoprotein

YearEpitope SequenceMHC RestrictionDiscovery MethodFunctional Insight
1995GP₆₁–₈₀ (20-mer)I-AbIFN-γ ELISPOT [4]Dominant CD4+ response in acute LCMV
2007GP₆₇–₇₇ (11-mer core)I-Ab + DᵇTetramer staining + ICS [4]Dual CD4+/CD8+ activation; optimal TCR engagement
2019GP₆₆–₈₀ (15-mer)I-AbscRNA-seq [6]Enhanced Th1 polarization in microbiota studies
2025GP₆₁–₈₀ in HA chimerasI-AbRecombinant virus [8]Heterologous Tfh memory generation

Recent work (2020–2025) leveraged GP61-80 to explore microbiome-immune interactions. Single-cell RNA sequencing of lamina propria CD4+ T cells from OMM12-colonized mice showed that GP61-80 restimulation amplified IFN-γ⁺T-bet⁺ populations, linking microbiota composition to Th1 efficacy [6]. Additionally, recombinant influenza viruses expressing GP61-80 (e.g., PR8-HA-GP61-80) enabled tracking of epitope-specific recall responses, revealing that pre-existing memory CD4+ T cells accelerate germinal center reactions but fail to improve antibody longevity [8].

Properties

Product Name

Lcmv GP (61-80)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

Molecular Formula

C108H160N24O31

Molecular Weight

2290.6 g/mol

InChI

InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1

InChI Key

FZOSFZDRHOCVOK-TVDVXXQISA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.